4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)-
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Overview
Description
4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylthio group and a phenylmethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile, followed by the introduction of the methylthio and phenylmethyl groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification processes such as crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenylmethyl moiety.
Scientific Research Applications
4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways. The presence of the triazole ring and the functional groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazol-3-amine: Lacks the methylthio and phenylmethyl groups, resulting in different chemical properties and applications.
5-(Methylthio)-4H-1,2,4-Triazole: Contains the methylthio group but lacks the phenylmethyl group.
4-(Phenylmethyl)-4H-1,2,4-Triazole: Contains the phenylmethyl group but lacks the methylthio group.
Uniqueness
4H-1,2,4-Triazol-3-amine, 5-(methylthio)-4-(phenylmethyl)- is unique due to the combination of the methylthio and phenylmethyl groups attached to the triazole ring
Properties
CAS No. |
88722-36-5 |
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Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4S/c1-15-10-13-12-9(11)14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12) |
InChI Key |
INKJDQIQHAAPSX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N1CC2=CC=CC=C2)N |
Origin of Product |
United States |
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